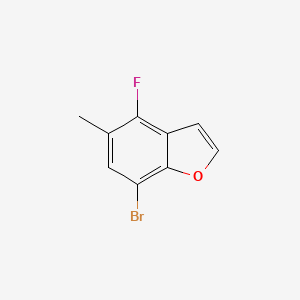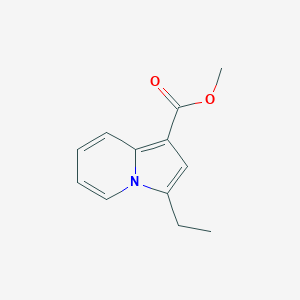
Tyrosine Kinase Peptide 1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tyrosine Kinase Peptide 1 is a synthetic peptide sequence derived from amino acid residues. It serves as a substrate for various tyrosine kinases, enzymes that play a crucial role in signal transduction pathways within cells. These pathways are essential for numerous cellular processes, including growth, differentiation, and metabolism.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Tyrosine Kinase Peptide 1 is typically synthesized using solid-phase peptide synthesis (SPPS). This method involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes cycles of deprotection, coupling, and washing steps to ensure the correct sequence and purity of the peptide.
Industrial Production Methods: On an industrial scale, the synthesis of this compound involves automated peptide synthesizers that can handle large-scale production. These systems optimize reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and minimize impurities.
Analyse Des Réactions Chimiques
Types of Reactions: Tyrosine Kinase Peptide 1 can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Tyrosine residues in the peptide can be oxidized using oxidizing agents like hydrogen peroxide or iodine.
Reduction: Reduction reactions can be performed using reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Substitution reactions may involve the replacement of specific amino acids within the peptide sequence using chemical or enzymatic methods.
Major Products Formed: The major products of these reactions include oxidized tyrosine residues, reduced cysteine residues, and modified peptide sequences with substituted amino acids.
Applications De Recherche Scientifique
Tyrosine Kinase Peptide 1 is widely used in scientific research due to its role as a substrate for tyrosine kinases. Its applications include:
Chemistry: Studying the kinetics and mechanisms of tyrosine kinase reactions.
Biology: Investigating signal transduction pathways and cellular responses to growth factors.
Medicine: Developing diagnostic tools and therapeutic agents for diseases involving tyrosine kinase dysregulation, such as cancer.
Industry: Producing reagents and kits for biochemical assays and drug discovery.
Mécanisme D'action
Tyrosine Kinase Peptide 1 exerts its effects by serving as a substrate for tyrosine kinases. These enzymes phosphorylate the tyrosine residues within the peptide, leading to the activation of downstream signaling pathways. The molecular targets and pathways involved include various receptor tyrosine kinases (RTKs) and non-canonical WNT signaling pathways.
Comparaison Avec Des Composés Similaires
Epidermal Growth Factor Receptor (EGFR) Peptide
Insulin Receptor Peptide
Fibroblast Growth Factor Receptor (FGFR) Peptide
Propriétés
Formule moléculaire |
C77H124N18O23 |
|---|---|
Poids moléculaire |
1669.9 g/mol |
Nom IUPAC |
(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S,3R)-2-[[2-[[(2S)-2-[[2-[[(2S,3S)-2-[[(2S)-6-amino-2-[[(2S)-4-carboxy-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-methylbutanoyl]amino]butanoyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]-4-carboxybutanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C77H124N18O23/c1-10-43(8)64(95-70(110)50(18-12-15-33-79)86-69(109)52(29-31-60(104)105)87-73(113)62(41(4)5)93-66(106)49(81)17-11-14-32-78)72(112)84-37-56(99)85-51(28-30-59(102)103)67(107)82-39-58(101)92-65(44(9)96)76(116)89-54(35-45-20-24-47(97)25-21-45)68(108)83-38-57(100)91-61(40(2)3)75(115)94-63(42(6)7)74(114)90-55(36-46-22-26-48(98)27-23-46)71(111)88-53(77(117)118)19-13-16-34-80/h20-27,40-44,49-55,61-65,96-98H,10-19,28-39,78-81H2,1-9H3,(H,82,107)(H,83,108)(H,84,112)(H,85,99)(H,86,109)(H,87,113)(H,88,111)(H,89,116)(H,90,114)(H,91,100)(H,92,101)(H,93,106)(H,94,115)(H,95,110)(H,102,103)(H,104,105)(H,117,118)/t43-,44+,49-,50-,51-,52-,53-,54-,55-,61-,62-,63-,64-,65-/m0/s1 |
Clé InChI |
LJDCPBIMSKFGET-OTBOVQIOSA-N |
SMILES isomérique |
CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](CCC(=O)O)C(=O)NCC(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)NCC(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCCN)N |
SMILES canonique |
CCC(C)C(C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NCC(=O)NC(C(C)O)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NCC(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)C)NC(=O)C(CCCCN)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![tert-Butyl 5-methyl-5,6-dihydro-[2,4'-bipyridine]-1(4H)-carboxylate](/img/structure/B15364230.png)






![2-Bromo-4-methoxy-3-methylpyrazolo[1,5-a]pyrazine-6-carbaldehyde](/img/structure/B15364287.png)


